![molecular formula C14H16N2O4 B2370903 Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate CAS No. 1421450-92-1](/img/structure/B2370903.png)
Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate” are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and stability. Unfortunately, specific information about these properties for “Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate” is not available .Scientific Research Applications
- Role of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate : Researchers have reported a facile method for synthesizing primary and secondary amides directly from esters using sodium amidoboranes (NaNHRBH₃, R = Me) at room temperature. This process is rapid, chemoselective, and applicable to esters with diverse functional groups .
- Role of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate : Researchers have explored methyl benzoate as a promising botanical insecticide. Since 2016, studies have demonstrated its effectiveness against various agricultural, stored product, and urban insect pests .
- Role of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate : Researchers have investigated solid zirconium metal catalysts fixed with various substances. Zirconium metal catalysts with titanium (Ti) fixation exhibited excellent activity in the preparation of methyl benzoates .
Amide Synthesis
Botanical Insecticide
Catalyst for Methyl Benzoate Compounds
These applications highlight the versatility and potential impact of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate across different scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies. 🌟
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as benzocaine derivatives, have been found to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus . These targets play crucial roles in various biological processes, including neurotransmission, inflammation, fatty acid transport, and viral replication .
Mode of Action
The exact mode of action of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate is currently unknown due to the lack of specific studies on this compound. Based on the known actions of similar compounds, it may interact with its targets to inhibit their function, leading to changes in the associated biological processes .
Biochemical Pathways
Based on the known targets of similar compounds, it could potentially affect pathways related to neurotransmission, inflammation, fatty acid transport, and viral replication .
Result of Action
Based on the known effects of similar compounds, it could potentially have antimicrobial, anti-inflammatory, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(1-acetylazetidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)16-7-11(8-16)13(18)15-12-5-3-10(4-6-12)14(19)20-2/h3-6,11H,7-8H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBXJLRGEYQOBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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